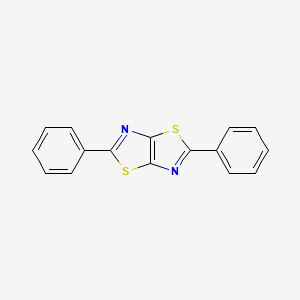![molecular formula C13H13ClN4 B11098763 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of hydrazones and pyrimidines. This compound is characterized by the presence of a chlorobenzylidene group attached to a hydrazinyl moiety, which is further connected to a dimethylpyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4,6-dimethylpyrimidine-2-hydrazine. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyridine
Uniqueness
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the chlorobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13ClN4 |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H13ClN4/c1-9-7-10(2)17-13(16-9)18-15-8-11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,16,17,18)/b15-8+ |
InChI Key |
CKWJUXRJAWRVRI-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2Cl)C |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11098696.png)
![(1E)-1-(2,4-dichlorobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11098708.png)
![Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B11098712.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)

![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)](/img/structure/B11098736.png)
![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11098740.png)
![Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11098742.png)


